molecular formula C7H4INO3 B11760399 4-Iodo-3-nitrobenzaldehyde

4-Iodo-3-nitrobenzaldehyde

Cat. No.: B11760399
M. Wt: 277.02 g/mol
InChI Key: AHNAQEPCTSTDQS-UHFFFAOYSA-N
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Description

4-Iodo-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4INO3. It is characterized by the presence of an iodine atom and a nitro group attached to a benzaldehyde ring. This compound is known for its significant applications in organic synthesis and medicinal chemistry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-nitrobenzaldehyde typically involves the nitration of 4-iodobenzaldehyde. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the aldehyde group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to prevent over-nitration and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Iodo-3-nitrobenzaldehyde involves its selective reduction in cancer cells. The compound is reduced to a cytotoxic nitroso derivative by the cellular reducing system specific to cancer cells. This selective reduction leads to the formation of reactive intermediates that induce cell death in malignant cells while sparing non-malignant cells .

Comparison with Similar Compounds

  • 4-Iodo-3-nitrobenzoic acid
  • 4-Iodo-3-aminobenzaldehyde
  • 4-Iodo-3-nitrobenzamide

Comparison: 4-Iodo-3-nitrobenzaldehyde is unique due to its dual functional groups (iodo and nitro) on the benzaldehyde ring, which allows it to undergo a variety of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis compared to its similar compounds .

Properties

IUPAC Name

4-iodo-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNAQEPCTSTDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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